molecular formula C17H18ClN3O2S B13350776 N-(5-chloro-2-morpholin-4-ylphenyl)-2-methylsulfanylpyridine-3-carboxamide CAS No. 794580-12-4

N-(5-chloro-2-morpholin-4-ylphenyl)-2-methylsulfanylpyridine-3-carboxamide

Cat. No.: B13350776
CAS No.: 794580-12-4
M. Wt: 363.9 g/mol
InChI Key: PUASUUUADGTMIY-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-morpholinophenyl)-2-(methylthio)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides. This compound is characterized by the presence of a chloro-substituted phenyl ring, a morpholine ring, and a methylthio group attached to the nicotinamide core. Compounds of this nature are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-morpholinophenyl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Nitration: Introduction of a nitro group to the phenyl ring.

    Reduction: Reduction of the nitro group to an amine.

    Chlorination: Introduction of a chlorine atom to the phenyl ring.

    Morpholine Substitution: Substitution of the amine group with a morpholine ring.

    Thioether Formation: Introduction of the methylthio group to the nicotinamide core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-morpholinophenyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.

    Reduction: Reduction of the nitro group (if present) to an amine.

    Substitution: Halogen substitution reactions on the phenyl ring.

    Hydrolysis: Hydrolysis of the amide bond under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like chlorine or bromine.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a chemical intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-morpholinophenyl)-2-(methylthio)nicotinamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide Derivatives: Compounds with similar nicotinamide cores but different substituents.

    Morpholine Derivatives: Compounds with morpholine rings attached to different cores.

    Chloro-substituted Phenyl Compounds: Compounds with chloro-substituted phenyl rings but different functional groups.

Uniqueness

N-(5-Chloro-2-morpholinophenyl)-2-(methylthio)nicotinamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

794580-12-4

Molecular Formula

C17H18ClN3O2S

Molecular Weight

363.9 g/mol

IUPAC Name

N-(5-chloro-2-morpholin-4-ylphenyl)-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C17H18ClN3O2S/c1-24-17-13(3-2-6-19-17)16(22)20-14-11-12(18)4-5-15(14)21-7-9-23-10-8-21/h2-6,11H,7-10H2,1H3,(H,20,22)

InChI Key

PUASUUUADGTMIY-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3

solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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